molecular formula C10H9NO5 B370983 4-Methoxy-3-nitrocinnamic acid CAS No. 685523-44-8

4-Methoxy-3-nitrocinnamic acid

Cat. No.: B370983
CAS No.: 685523-44-8
M. Wt: 223.18g/mol
InChI Key: ZTPILCFVGFXZOA-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-nitrocinnamic acid is an organic compound that belongs to the cinnamic acid derivatives It is characterized by the presence of a methoxy group at the fourth position and a nitro group at the third position on the benzene ring

Mechanism of Action

Target of Action

4-Methoxy-3-nitrocinnamic acid, also known as ‘MCA,’ is a chemical compound with the formula C10H9NO4. The primary targets of this compound are proteins contributing to pathogen’s virulence mechanisms, specifically in the human pathogenic fungus Candida albicans . These proteins, including CPH1 and its regulatory proteins Cst20, Hst7, Cek1 (MAPK cascade), administer filamentation and morphogenesis .

Biochemical Pathways

The compound affects the CPH1-MAP Kinase pathway, which is crucial for the survival and progression of Candida albicans . By inhibiting key proteins in this pathway, this compound disrupts the normal functioning of the pathogen, potentially leading to its eradication.

Result of Action

The result of the compound’s action is the inhibition of the growth and development of Candida albicans, a common human pathogen . This can potentially lead to the eradication of the pathogen, thus treating the infection.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-nitrocinnamic acid typically involves the condensation of 4-methoxybenzaldehyde with nitroacetic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-nitrocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-3-nitrocinnamic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • 4-Methoxycinnamic acid
  • 3-Nitrocinnamic acid
  • 4-Nitrocinnamic acid

Comparison: 4-Methoxy-3-nitrocinnamic acid is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties. Compared to 4-Methoxycinnamic acid, the nitro group in this compound enhances its reactivity and potential biological activities. Similarly, the methoxy group differentiates it from 3-Nitrocinnamic acid and 4-Nitrocinnamic acid, providing unique structural and functional attributes .

Properties

IUPAC Name

(E)-3-(4-methoxy-3-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2-6H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPILCFVGFXZOA-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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